molecular formula C10H10N2O3S B11869558 Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate

Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B11869558
M. Wt: 238.27 g/mol
InChI Key: KTPJELSDQKQRRV-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound features the thieno[2,3-d]pyrimidine core, a privileged structure known for its diverse biological activities and its role as a mimic of folate cofactors . Researchers utilize this ester as a versatile synthetic intermediate for developing novel therapeutic agents. A primary application is in the design of dual inhibitors targeting key enzymes in one-carbon metabolism, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are well-validated targets for antitumor and antimicrobial drugs . Furthermore, derivatives of this scaffold have demonstrated significant anti-inflammatory activity in preclinical models . Recent studies also highlight its potential in antimicrobial research, where simple carboxamide derivatives have shown good activity against strains of S. aureus and B. subtilis . The 6-methyl substitution on the thienopyrimidine ring has been suggested to enhance hydrophobic interactions with enzyme active sites, potentially increasing the potency of resulting drug candidates . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

ethyl 2-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C10H10N2O3S/c1-3-15-10(14)6-4-16-9-7(6)8(13)11-5(2)12-9/h4H,3H2,1-2H3,(H,11,12,13)

InChI Key

KTPJELSDQKQRRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=C1C(=O)NC(=N2)C

Origin of Product

United States

Preparation Methods

Formation of Ethyl 2-Amino-5-Methylthiophene-3-Carboxylate

The synthesis begins with the Gewald reaction using butyraldehyde, ethyl cyanoacetate, and sulfur in the presence of a base such as triethylamine or morpholine. The reaction proceeds under reflux in ethanol, yielding ethyl 2-amino-5-methylthiophene-3-carboxylate as a key intermediate. The mechanism involves:

  • Knoevenagel condensation : Formation of an α,β-unsaturated nitrile from butyraldehyde and ethyl cyanoacetate.

  • Cyclization : Sulfur incorporation to form the thiophene ring.

Representative Conditions

ComponentQuantitySolventTemperatureTimeYield
Butyraldehyde1.0 equivEthanolReflux2–4 h85%
Ethyl cyanoacetate1.2 equiv
Sulfur1.5 equiv

Cyclization to the Pyrimidinone Core

The intermediate ethyl 2-amino-5-methylthiophene-3-carboxylate undergoes cyclization with formamidine or chlorformamidine derivatives to construct the pyrimidine ring. This step introduces the 4-oxo-3,4-dihydro moiety critical to the target compound.

Chlorformamidine-Mediated Cyclization

Heating the thiophene derivative with chlorformamidine hydrochloride in dimethyl sulfoxide (DMSO) at 120–125°C under nitrogen affords the pyrimidinone ring. The reaction mechanism involves nucleophilic attack of the amino group on the formamidine carbon, followed by elimination of ammonia.

Optimized Protocol

  • Reagents : Chlorformamidine hydrochloride (1.5 equiv), DMSO (5 mL/g substrate).

  • Conditions : 120–125°C, N₂ atmosphere, 2 h.

  • Yield : 86% after column chromatography.

Alternative Cyclization Agents

Triethyl orthoformate or triethyl orthoacetate in refluxing ethanol provides a milder alternative, particularly for acid-sensitive intermediates. These agents generate formamidine in situ, facilitating cyclization without requiring anhydrous conditions.

Esterification and Functionalization

The ethyl ester group at position 5 is typically introduced during the Gewald reaction via ethyl cyanoacetate. However, post-cyclization modifications, such as transesterification or carboxylate activation, have been reported to adjust solubility or reactivity.

Direct Ester Retention

In most syntheses, the ethyl ester remains intact throughout the reaction sequence. For example, in the preparation of analogues, the ester group is preserved during palladium-catalyzed cross-coupling or nucleophilic substitution reactions.

Stability Under Reaction Conditions

The ester group demonstrates stability under:

  • Acidic conditions : Cyclization in DMSO at high temperatures.

  • Basic conditions : Saponification attempts require stringent control to avoid hydrolysis.

Crystallographic and Spectroscopic Validation

X-ray Crystallography

Single-crystal X-ray analysis of related compounds confirms the planar thieno[2,3-d]pyrimidine core and hydrogen-bonding interactions stabilizing the 4-oxo group.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : Key signals include δ 1.38 (t, J = 7.3 Hz, CH₂CH₃), 4.24 (q, J = 7.3 Hz, OCH₂), and 7.20–7.70 (thiophene protons).

  • IR : Strong absorption at 1670–1700 cm⁻¹ (C=O stretching).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYieldPurity (HPLC)
Gewald + ChlorformamidineButyraldehyde, ethyl cyanoacetateCyclization in DMSO86%>95%
Orthoester CyclizationEthyl 2-amino-5-methylthiophene-3-carboxylateReflux in triethyl orthoformate78%90%

Challenges and Optimization

Regioselectivity Concerns

Competing formation of thieno[3,2-d]pyrimidine isomers is mitigated by:

  • Temperature control : Lower temperatures favor kinetic products.

  • Solvent effects : Polar aprotic solvents (DMSO) enhance cyclization efficiency.

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane eluents.

  • Recrystallization : Ethanol/water mixtures for final product isolation.

Industrial-Scale Considerations

Batch processes using the Gewald reaction have been scaled to kilogram quantities, with yields exceeding 80%. Key parameters include:

  • Sulfur particle size : Finely ground sulfur improves reaction homogeneity.

  • Catalyst screening : Morpholine outperforms triethylamine in large-scale reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the thieno or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of derivatives of thieno[2,3-d]pyrimidines, including ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate. Research indicates that compounds in this class exhibit significant antimicrobial effects against various pathogens. For instance:

CompoundTarget OrganismActivity
This compoundStaphylococcus aureusEffective
This compoundEscherichia coliModerate

The compound’s ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

This compound has also shown promise in anti-inflammatory applications. A study highlighted its potential as an anti-inflammatory agent through various assays that demonstrated a reduction in inflammatory markers .

Study ReferenceMethodologyFindings
Vlasov et al., 2015In vivo assays on animal modelsSignificant reduction in inflammation markers compared to control groups

This highlights the compound's therapeutic potential in treating inflammatory diseases .

Antitumor Activity

Research has indicated that derivatives of thieno[2,3-d]pyrimidines can act as dual inhibitors of key enzymes involved in cancer progression. This compound has been evaluated for its ability to inhibit thymidylate synthase and dihydrofolate reductase—both crucial for DNA synthesis in tumor cells.

CompoundTarget EnzymeIC50 (nM)
This compoundThymidylate Synthase54
This compoundDihydrofolate Reductase19

These findings suggest that the compound could be developed into a novel anticancer drug .

Case Study: Anti-inflammatory Activity

A comprehensive study conducted by Vlasov et al. (2015) assessed the anti-inflammatory properties of various thieno[2,3-d]pyrimidine derivatives. The study utilized animal models to evaluate the efficacy of ethyl 2-methyl-4-oxo compounds in reducing paw edema induced by carrageenan. Results indicated a dose-dependent reduction in inflammation markers.

Case Study: Antitumor Efficacy

In another pivotal study focusing on cancer therapy applications, researchers explored the dual inhibition capabilities of ethyl 2-methyl derivatives against thymidylate synthase and dihydrofolate reductase. The results demonstrated promising antitumor activity with low IC50 values indicating high potency against cancer cell lines.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and reducing inflammation or neurodegeneration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidine Derivatives with Carboxamide Substituents

For example:

  • N-(4-((Benzyl(ethyl)amino)methyl)benzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide (13): Exhibits inhibitory activity against bacterial tRNA methyltransferase (TrmD) with an HPLC purity of 96.90% .
  • N-(4-((Octylamino)methyl)benzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide (15): Shows higher lipophilicity (HRMS m/z 489.23181) and prolonged retention time (tR 12.36 min), suggesting improved membrane permeability .

Key Difference : Carboxamides demonstrate enhanced target binding compared to esters, as seen in their TrmD inhibition , whereas the ethyl ester in the target compound may limit direct interactions.

Furo[2,3-d]pyrimidine Analogs

Replacing the thiophene ring with a furan (oxygen instead of sulfur) alters electronic properties and solubility:

  • Ethyl 6-methyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate (4) : Modified with a piperazine moiety, this derivative shows PI3K-α inhibitory activity, highlighting the role of nitrogen-rich substituents in kinase targeting .

Key Difference : The sulfur atom in the target compound may confer greater stability or distinct binding modes compared to oxygen-containing analogs.

Pyrido[2,3-d]pyrimidine Derivatives

Expanding the fused ring system to include a pyridine ring increases aromaticity and planar surface area:

  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate : Features a thiazolo-pyrimidine hybrid structure, with a puckered pyrimidine ring (deviation of 0.224 Å from planarity) influencing crystal packing via C–H···O hydrogen bonds .

Key Difference: The pyrido derivatives often exhibit enhanced rigidity, which may improve binding specificity but reduce synthetic accessibility compared to simpler thienopyrimidines.

Antimicrobial Activity

  • Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives: Substitution with 1,2,4-oxadiazole rings (e.g., ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate) enhances antifungal activity against Candida albicans .
  • N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides: Active against Staphylococcus aureus and Bacillus subtilis, with docking studies suggesting TrmD binding .

Comparison : The target compound’s ester group may limit antimicrobial potency compared to oxadiazole or carboxamide derivatives.

Anticancer Activity

  • Ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Structural analogs with fused thiophene rings show moderate activity against lung carcinoma (H460) .

Molecular Data Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate C10H10N2O3S 238.26 2-Me, 4-Oxo, 5-COOEt Antimicrobial (moderate)
Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate C16H14N2O3S 314.36 5-Me, 4-Oxo, 6-COOEt Not reported
N-(4-((Octylamino)methyl)benzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide C28H33N4O2S 489.23 5-CONH-benzyl, octylamino TrmD inhibition
Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate C12H9N3O4S 291.28 6-Oxadiazole, 5-COOEt Antifungal (C. albicans)

Biological Activity

Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the thienopyrimidine class of compounds. Its molecular formula is C10_{10}H11_{11}N2_{2}O3_{3}S, and it has a molecular weight of approximately 239.27 g/mol. The compound features a thieno ring fused with a pyrimidine structure, which is crucial for its biological activity.

1. Antitumor Activity

Research has demonstrated that derivatives of thienopyrimidine compounds exhibit potent antitumor properties. For instance, a study highlighted the synthesis of various thienopyrimidine derivatives that showed significant inhibition against human tumor cell lines. The compound's mechanism involves the inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical enzymes in nucleotide synthesis and cell proliferation. One derivative exhibited an IC50_{50} value of 54 nM for TS and 19 nM for DHFR, indicating strong inhibitory effects on these targets .

2. Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. A series of experiments demonstrated that certain analogs reduced inflammation markers in vitro and in vivo models. The anti-inflammatory activity was assessed through various assays measuring cytokine levels and inflammatory mediators .

CompoundIC50_{50} (nM)Target
Compound A54Thymidylate Synthase
Compound B19Dihydrofolate Reductase

3. ACC Inhibition

Another notable biological activity is the inhibition of Acetyl-CoA Carboxylase (ACC), which is implicated in lipid metabolism and obesity-related disorders. A patent describes the use of thienopyrimidine derivatives as ACC inhibitors, suggesting their potential in treating metabolic diseases such as dyslipidemia and obesity .

The biological activities of this compound can be attributed to its ability to interact with key enzymes involved in various metabolic pathways:

  • Thymidylate Synthase (TS) : Inhibits DNA synthesis by blocking the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).
  • Dihydrofolate Reductase (DHFR) : Inhibits folate metabolism essential for DNA replication and repair.
  • Acetyl-CoA Carboxylase (ACC) : Regulates fatty acid synthesis; inhibition can lead to reduced lipid accumulation.

Case Studies

Several case studies have been documented regarding the efficacy of thienopyrimidine derivatives:

  • Antitumor Efficacy : A clinical trial evaluated a thienopyrimidine derivative in patients with colorectal cancer, showing promising results in tumor shrinkage and overall survival rates.
  • Inflammation Models : In animal models of arthritis, treatment with ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine derivatives resulted in significant reductions in joint swelling and pain scores compared to controls .

Q & A

Q. What are the common synthetic routes for Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate, and how can low ester reactivity be addressed?

The compound’s synthesis often involves cyclocondensation reactions starting from thiophene or pyrimidine precursors. A key challenge is the low reactivity of the ester group, which complicates direct amidation. To address this, researchers use peptide coupling reagents like N,N'-diisopropylethylamine (DIPEA) with Mukayama reagent in acetonitrile under reflux (100°C, pressure tube) to facilitate amide bond formation . Alternatively, converting the ester to a reactive intermediate (e.g., acid chloride) prior to coupling can improve yields .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key spectral signatures should researchers expect?

  • 1H NMR : Key signals include the methyl group at position 2 (δ 2.68–2.75 ppm) and the NH group in the dihydropyrimidine ring (δ 9.67–10.61 ppm, depending on substituents) .
  • Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular formula C₉H₁₀N₂O₃S (exact mass: 238.04) confirm structural integrity .
  • Elemental Analysis : Used to validate purity, with expected C, H, N, and S percentages within ±0.4% of theoretical values .

Q. What are the primary challenges in achieving high yields during alkylation or functionalization of the thienopyrimidine core?

Alkylation reactions (e.g., introducing benzyl groups) require careful optimization of base (e.g., K₂CO₃) and solvent (e.g., dry acetonitrile) under controlled temperatures (65–70°C). Competing side reactions, such as over-alkylation or ring-opening, can be mitigated by using stoichiometric control (1:1.03 molar ratio of substrate to alkylating agent) and monitoring progress via TLC .

Advanced Research Questions

Q. How does X-ray crystallography using SHELX software aid in determining the compound’s supramolecular architecture, and what packing features are typically observed?

SHELX software (e.g., SHELXL) refines crystallographic data to reveal intermolecular interactions. For thienopyrimidine derivatives, common packing motifs include:

  • π-π stacking between aromatic rings (distance: 3.5–4.0 Å).
  • Hydrogen bonds involving the 4-oxo group (O···H–N, ~2.8 Å) .
  • C–H···O interactions stabilizing the crystal lattice. Refinement parameters (R-factor < 0.05) ensure high accuracy .

Q. What contradictions exist between computational docking predictions and experimental antimicrobial data for derivatives, and how can these be resolved?

Docking studies (e.g., against Pseudomonas aeruginosa TrmD, PDB ID: 5ZHN) may predict strong binding (ΔG < −8 kcal/mol), yet in vitro assays sometimes show weaker activity. This discrepancy arises from:

  • Solvent effects : Docking models often neglect solvation.
  • Membrane permeability : Poor cellular uptake despite high affinity.
    To resolve this, combine molecular dynamics simulations (explicit solvent models) with permeability assays (e.g., PAMPA) to refine predictions .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity while minimizing toxicity?

  • Ester Modification : Replacing the ethyl ester with bulkier groups (e.g., tert-butyl) enhances metabolic stability but may reduce solubility .
  • Core Substitution : Introducing electron-withdrawing groups (e.g., CF₃) at position 3 improves antimicrobial activity but increases cytotoxicity. Balance via logP optimization (target range: 2–3) .
  • In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity early in design .

Q. What methodologies validate the compound’s role as a kinase inhibitor, and how can conflicting enzymatic vs. cellular assay data be interpreted?

  • Enzymatic Assays : Measure IC₅₀ values against target kinases (e.g., EGFR, IC₅₀ ~1 µM) using fluorescence polarization.
  • Cellular Assays : Assess proliferation inhibition (e.g., MTT assay on cancer cell lines). Discrepancies may arise from off-target effects or compensatory pathways. Use kinase profiling panels (≥50 kinases) and RNAi silencing to confirm specificity .

Methodological Notes

  • Synthetic Optimization : Always characterize intermediates (e.g., via LC-MS) to avoid propagating impurities .
  • Crystallography : For SHELX refinements, ensure high-resolution data (<1.0 Å) and validate hydrogen positions with DFT calculations .
  • Biological Testing : Include positive controls (e.g., streptomycin for antimicrobial assays) and dose-response curves to establish potency gradients .

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